21-Amino-20-methyl-pregn-5-en-3-ol
Description
Properties
CAS No. |
78949-97-0 |
|---|---|
Molecular Formula |
C22H37NO |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-aminopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H37NO/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h4,14,16-20,24H,5-13,23H2,1-3H3/t14-,16+,17+,18-,19+,20+,21+,22-/m1/s1 |
InChI Key |
CEHZYZVJEXXYPM-NBOCEFNVSA-N |
SMILES |
CC(CN)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CN)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(CN)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
21-amino-20-methyl-pregn-5-en-3-ol 22-ABC 22-amino-23,24-bisnor-5-cholen-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Functional Differences
- Amino vs. Hydroxyl/Acetyloxy Groups: The 21-amino group in the target compound contrasts with the 21-acetyloxy group in analogs like 3-Hydroxy-20-oxopregn-5-en-21-yl acetate . The amino group increases basicity (pKa ~9–10), enhancing solubility in aqueous media and enabling stronger hydrogen-bond interactions with biological targets, such as steroid hormone receptors. In contrast, acetyloxy groups favor lipid membrane permeability but reduce polar interactions .
- This contrasts with the 20-oxo group in compounds like 5β-Pregnan-3α,21-diol-20-one, which is a substrate for reductase enzymes .
Metabolic Stability and Deuterated Analogs
Deuterated derivatives, such as 5β-Pregnan-3α,21-diol-20-one-17α,21,21-d3 , exhibit prolonged metabolic half-lives due to the kinetic isotope effect, where deuterium substitution at critical positions slows CYP450-mediated oxidation . While the target compound lacks deuteration, its 20-methyl group may similarly impede enzymatic degradation compared to unsubstituted analogs.
Comparative Pharmacological Potential
- Allopregnan-21-ol-3,11,20-trione: Its triple ketone system (C3, C11, C20) mimics cortisol derivatives, indicating anti-inflammatory or immunosuppressive applications .
Preparation Methods
Starting Materials and Precursors
The synthesis often begins with pregnenolone derivatives or deoxycorticosterone analogs , which provide the foundational steroidal structure. Key precursors include:
Introduction of the C20 Methyl Group
The C20 methyl group is introduced early in the synthesis to avoid steric hindrance during later steps. Two primary methods are employed:
Alkylation of Pregnenolone
Pregnenolone’s C20 ketone undergoes Grignard reaction with methyl magnesium bromide, followed by acid-catalyzed dehydration to yield 20-methyl-pregn-5-en-3-ol.
Reaction Conditions :
| Step | Reagents/Conditions | Product |
|---|---|---|
| Methylation | CH₃MgBr, THF, 0°C → rt | 20-Methyl-pregn-5-en-3-ol |
| Dehydration | H₂SO₄, heat | Stabilization of C20 methyl group |
This method achieves yields of ~65–70%, with purity confirmed via NMR and HPLC.
Direct Use of Methylated Precursors
Commercially available 20-methylprogesterone is reduced at C3 using sodium borohydride to yield 20-methyl-pregn-5-en-3-ol, bypassing the need for alkylation.
Tosylation-Azide Reduction Pathway
This widely used method involves:
-
Tosylation of C21 :
-
Azide Substitution :
-
Azide Reduction :
Reaction Summary :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, pyridine, 0°C | 85% |
| Azide substitution | NaN₃, DMF, 80°C | 78% |
| Reduction | LiAlH₄, THF, reflux | 92% |
This pathway achieves an overall yield of ~60% , with minimal epimerization at C21.
Direct Amination via Gabriel Synthesis
An alternative approach employs the Gabriel synthesis :
-
Phthalimide Protection :
-
C21 is converted to a bromide using PBr₃, followed by reaction with potassium phthalimide.
-
-
Deprotection :
-
Hydrazine liberates the primary amine, yielding 21-Amino-20-methyl-pregn-5-en-3-ol.
-
While this method avoids azide intermediates, yields are lower (~50%) due to competing elimination reactions.
Stereochemical Control
Preservation of C3β-Hydroxyl Configuration
The β-orientation of the C3 hydroxyl is critical for biological activity. Protection as a tert-butyldimethylsilyl (TBS) ether during reactive steps prevents oxidation or unintended inversion. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >95% retention of configuration.
C21 Amino Group Stereochemistry
The S-configuration at C21 is maintained via steric-guided azide reduction . Using bulky reducing agents like LiAlH( t-BuO)₃ ensures retention of stereochemistry.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, methanol:water = 70:30) shows a single peak at 8.2 minutes, confirming >98% purity.
Challenges and Optimization
Competing Side Reactions
Solvent and Catalyst Selection
-
DMF vs. DMSO : DMF improves azide substitution kinetics but requires rigorous drying to prevent hydrolysis.
-
Palladium Catalyst Poisoning : Addition of quinoline mitigates sulfur poisoning during hydrogenation.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 21-Amino-20-methyl-pregn-5-en-3-ol, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis of steroidal derivatives like 21-Amino-20-methyl-pregn-5-en-3-ol often involves regioselective functionalization of the pregnane backbone. For example, Kamernitskii et al. (1984) demonstrated two independent pathways for analogous compounds: (1) oxazoline ring formation at the 16,17α-dihydroxy-20-keto position, and (2) aminolysis of epoxy intermediates under alkaline conditions . Key factors include temperature control (60–80°C for cyclization), solvent polarity (e.g., dichloromethane for steric hindrance reduction), and protecting group strategies (e.g., acetyl groups for hydroxyl stabilization). Yield optimization requires monitoring by TLC or HPLC to detect intermediate byproducts.
Q. How is the structural elucidation of 21-Amino-20-methyl-pregn-5-en-3-ol performed using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the stereochemistry at C-20 and C-21. The methyl group at C-20 typically appears as a singlet (~δ 1.2 ppm), while the amino group at C-21 shows broad resonance (~δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for molecular formula validation (expected [M+H] ~ m/z 360.3).
- IR : The hydroxyl (O–H stretch ~3400 cm) and amine (N–H bend ~1600 cm) groups confirm functionalization .
Q. What in vitro assays are suitable for preliminary assessment of biological activity in steroidal amines?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-corticosterone) to evaluate affinity for glucocorticoid or mineralocorticoid receptors. Competitive binding curves (IC) should be normalized against positive controls like dexamethasone .
- Cell Viability Assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays, with dose ranges (1 nM–100 µM) to identify therapeutic windows. Include solvent controls (e.g., DMSO ≤0.1%) to rule out artifacts .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of 21-Amino-20-methyl-pregn-5-en-3-ol during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) to resolve enantiomers. Monitor retention times against racemic mixtures .
- Asymmetric Catalysis : Employ palladium-catalyzed amination with BINAP ligands to induce stereoselectivity at C-21. Reaction kinetics should be tracked via circular dichroism (CD) to confirm enantiomeric excess (>95%) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions or compound stability. Implement:
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Stratify by cell type (e.g., cancer vs. normal) and solvent systems .
- Stability Testing : Assess compound degradation in buffer (pH 7.4, 37°C) via LC-MS over 24 hours. If decomposition exceeds 10%, revise storage recommendations (e.g., –20°C in argon) .
Q. What strategies mitigate oxidative degradation of 21-Amino-20-methyl-pregn-5-en-3-ol in long-term stability studies?
- Methodological Answer :
- Antioxidant Additives : Test 0.01% BHT or ascorbic acid in stock solutions. Compare degradation rates via accelerated stability testing (40°C/75% RH for 6 months) .
- Lyophilization : Formulate as a lyophilized powder with trehalose (1:5 molar ratio) to prevent hydroxyl group oxidation. Reconstitution stability should be validated at 4°C .
Q. How do researchers validate computational docking predictions for 21-Amino-20-methyl-pregn-5-en-3-ol against experimental data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding pocket occupancy. Compare predicted ΔG values (MM/PBSA) with experimental IC from SPR assays .
- Alanine Scanning Mutagenesis : Mutate receptor residues (e.g., Gln642 in glucocorticoid receptors) to confirm critical hydrogen bonds identified in silico .
Data Contradiction Analysis Framework
- Step 1 : Replicate conflicting experiments under standardized conditions (e.g., ISO 17025 guidelines) .
- Step 2 : Apply constructive falsification by testing alternative hypotheses (e.g., impurity interference vs. assay sensitivity) .
- Step 3 : Use Bayesian statistics to quantify the probability of observed discrepancies arising from methodological vs. biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
